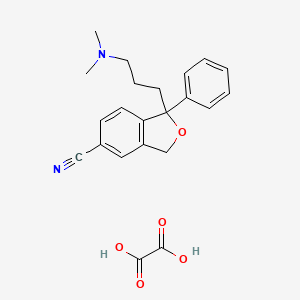

rac Desfluoro Citalopram Oxalate

Description

Contextualization as a Synthetic Intermediate and Pharmaceutical Building Block

rac Desfluoro Citalopram (B1669093) Oxalate (B1200264), a racemic compound, serves as a key synthetic intermediate in the production of citalopram. Its molecular structure provides the core scaffold upon which the final API is constructed. As a building block, it allows for the introduction of specific chemical moieties in a controlled manner, a fundamental principle in medicinal chemistry for achieving desired therapeutic effects.

Significance in Citalopram and Escitalopram (B1671245) Synthesis

Citalopram is an antidepressant medication that exists as a racemic mixture of two enantiomers, the (S)- and (R)-enantiomers. nih.gov The therapeutic activity of citalopram is primarily attributed to its (S)-enantiomer, known as escitalopram. nih.gov The synthesis of both citalopram and the more potent escitalopram often involves intermediates like rac Desfluoro Citalopram Oxalate. magtechjournal.com The conversion of this intermediate to citalopram involves a key chemical transformation where the desfluoro position is targeted. nih.gov Furthermore, the synthesis of escitalopram, the pure (S)-enantiomer, requires additional steps of chiral resolution, a process that separates the two enantiomers. magtechjournal.comgoogle.com The efficiency and purity of the final API are heavily reliant on the quality of the preceding intermediates, underscoring the importance of well-characterized compounds like rac Desfluoro Citalopram Oxalate.

Role as a Reference Standard for Pharmaceutical Quality Control

In the pharmaceutical industry, reference standards are critical for verifying the identity, purity, and strength of drug substances and products. rac Desfluoro Citalopram Oxalate is used as a reference standard for citalopram. chemicea.comsynthinkchemicals.com It serves as a benchmark against which production batches of citalopram can be compared, ensuring that they meet the stringent quality requirements set by regulatory bodies. synthinkchemicals.com The use of this specific impurity standard helps in the identification and quantification of potential impurities in the final drug product, a crucial aspect of patient safety. scbt.comclearsynth.com

Overview of Research Trajectories: From Synthesis to Mechanistic Insights

Research surrounding rac Desfluoro Citalopram Oxalate has followed several key trajectories. Initial research focused on the development of efficient and scalable synthetic routes to produce this intermediate with high purity. magtechjournal.comnih.gov Subsequent studies have explored its role in the broader context of the structure-activity relationships of citalopram analogues. nih.gov These investigations aim to understand how modifications to the citalopram structure, including the absence of the fluorine atom, affect its binding affinity and selectivity for the serotonin (B10506) transporter. nih.govnih.gov This line of research provides valuable mechanistic insights into how these drugs exert their therapeutic effects at a molecular level.

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSDUGFBIQIOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675796 | |

| Record name | Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093072-86-6 | |

| Record name | Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Total Synthesis Approaches to rac Desfluoro Citalopram (B1669093) Oxalate (B1200264)

The creation of rac Desfluoro Citalopram Oxalate is a multi-step process that has been the subject of considerable research to optimize yields and purity.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of rac Desfluoro Citalopram Oxalate reveals several key disconnections. The oxalate salt is readily formed from the free base, rac Desfluoro Citalopram. The core structure of Desfluoro Citalopram features a tertiary amine, a nitrile group, and a phenyl-substituted dihydroisobenzofuran ring system. A primary disconnection point is the bond between the dimethylaminopropyl side chain and the dihydroisobenzofuran core. This suggests a Grignard reaction as a plausible synthetic step. Another key disconnection is the formation of the dihydroisobenzofuran ring itself, which can be approached through cyclization of a diol intermediate.

Development of Novel Synthetic Routes

Researchers have explored various synthetic routes to improve the efficiency and scalability of citalopram and its analogues. One common strategy involves a double Grignard reaction. nih.gov This method introduces the phenyl group and the dimethylaminopropyl side chain in a sequential manner to a phthalide (B148349) precursor. nih.gov The resulting diol intermediate is then cyclized to form the dihydroisobenzofuran ring. nih.gov

Another innovative approach involves the conversion of a 5-halophthalane derivative into a Grignard reagent. This intermediate can then be reacted with various reagents to introduce the cyano group, offering an alternative pathway to the final product. google.comwipo.int This method avoids some of the challenges associated with direct cyanation reactions.

Furthermore, methods have been developed that utilize oxazoline (B21484) or thiazoline (B8809763) moieties as precursors to the nitrile group. google.com These groups are stable under Grignard reaction conditions and can be converted to the cyano group in a subsequent step. google.com

Exploration of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly focused on developing more environmentally friendly synthetic processes. In the context of citalopram and its analogues, this includes the use of metal-catalyzed reactions that can proceed under milder conditions and with higher selectivity. nih.gov Research into one-pot synthesis methods, which reduce the number of workup and purification steps, also aligns with the principles of green chemistry by minimizing solvent waste and energy consumption. acs.orgresearchgate.net The use of more benign solvents and reagents is another area of active investigation to reduce the environmental impact of the synthesis.

Precursor Chemistry and Intermediate Compounds

The successful synthesis of rac Desfluoro Citalopram Oxalate relies on the efficient preparation of key precursors and intermediates.

Synthesis and Characterization of Citalopram Diol and Related Intermediates

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Citalopram Diol-Desfluoro Impurity | C20H24N2O2 | 324.42 | 1187671-15-3 |

This table presents key information for the desfluoro analogue of citalopram diol, a crucial intermediate.

Pathways to Desfluoro Citalopram Free Base

The conversion of the diol intermediate to the Desfluoro Citalopram free base is typically achieved through an acid-catalyzed cyclization. This reaction forms the dihydroisobenzofuran ring system. The free base is an oily substance that is then converted to the more stable oxalate salt for purification and handling. nih.gov

Alternative pathways to the free base include the previously mentioned methods involving the transformation of a 5-halophthalane derivative or the use of oxazoline/thiazoline precursors. google.comwipo.intgoogle.com These routes offer different strategies for introducing the cyano group, a key functional group of the final compound. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and process robustness. The final free base is then treated with oxalic acid to yield rac Desfluoro Citalopram Oxalate. synzeal.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| rac Desfluoro Citalopram | C20H22N2O | 306.41 | 1093072-86-6 (for oxalate) |

| rac Desfluoro Citalopram Oxalate | C22H24N2O5 | 396.44 | 1093072-86-6 |

This table provides details for the free base and oxalate salt of rac Desfluoro Citalopram.

Stereochemical Investigations

Racemic Nature and Enantiomeric Purity

rac-Desfluoro Citalopram (B1669093) Oxalate (B1200264), by definition, is a racemic mixture. A racemate consists of an equimolar (1:1) mixture of two enantiomers—non-superimposable mirror images of each other. diva-portal.orgnih.gov In the case of citalopram and its analogues, the molecule contains a single chiral center at the carbon atom where the phenyl group and the dimethylaminopropyl side chain are attached to the dihydroisobenzofuran ring system.

This results in two enantiomeric forms: (S)-Desfluoro Citalopram and (R)-Desfluoro Citalopram. The prefix "rac," an abbreviation for racemate, indicates the presence of both enantiomers in equal proportions. This is analogous to its parent compound, citalopram, which was originally marketed as a racemate. nih.gov For citalopram, it is well-established that the therapeutic activity resides almost exclusively in the (S)-enantiomer, known as escitalopram (B1671245). nih.gov The (R)-enantiomer is significantly less potent. google.com

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample of Desfluoro Citalopram Oxalate is a measure of the extent to which one enantiomer is present in excess of the other. For a true racemate, the enantiomeric purity is 0%. The determination of this purity is crucial in pharmaceutical analysis and is typically accomplished using chiral separation techniques, which are capable of distinguishing between the two enantiomers.

Chiral Resolution Techniques for Citalopram and Analogues

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. khanacademy.org Several methods have been developed and applied to citalopram and its analogues, which are directly applicable to the resolution of rac-Desfluoro Citalopram Oxalate.

One of the classical methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting the racemic mixture (typically a base, like citalopram) with a single, pure enantiomer of a chiral acid, known as a resolving agent. diva-portal.org This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. diva-portal.orgkhanacademy.org

While early attempts to directly crystallize diastereomeric salts of citalopram enantiomers were reported to be unsuccessful, a successful resolution process was later developed. google.com This process utilizes L-tartaric acid as the resolving agent in the presence of formaldehyde (B43269). The use of formaldehyde was found to surprisingly improve the solubility discrimination between the diastereomeric salts, allowing for the effective resolution and enrichment of the (S)-citalopram tartrate compound. google.com This method demonstrates a viable pathway for the bulk separation of citalopram analogues.

Common Chiral Resolving Agents for Amine Compounds:

| Resolving Agent | Type |

|---|---|

| Tartaric Acid | Acid |

| Dibenzoyltartaric Acid | Acid |

| Camphorsulfonic Acid | Acid |

Chiral chromatography is a powerful and widely used analytical technique for separating enantiomers. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis. A variety of CSPs have proven effective for the separation of citalopram enantiomers and its impurities. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are frequently used. mdpi.com For instance, a Lux Cellulose-1 column has been used in reversed-phase mode to simultaneously determine escitalopram, its R-enantiomer, and other impurities. mdpi.com Another approach involves using a chiral mobile phase additive, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), with a standard achiral column (e.g., C18). nih.gov This method offers flexibility and can be more cost-effective than using dedicated chiral columns. nih.gov

Supercritical Fluid Chromatography (SFC) is increasingly recognized as a dominant technique for enantiomeric separation, particularly for purification. It often provides faster separations and higher efficiency compared to HPLC.

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the enantioseparation of citalopram and a broad range of its analogues. researchgate.netresearchgate.net The method typically employs a chiral selector, most commonly a cyclodextrin (B1172386) derivative like sulfated β-cyclodextrin, which is added to the background electrolyte. researchgate.netresearchgate.net CE methods have been developed that can achieve baseline separation of citalopram enantiomers in under 1.5 minutes. researchgate.net This technique's ability to separate 26 out of 27 tested citalopram analogues highlights its broad applicability and effectiveness for analyzing compounds like Desfluoro Citalopram. researchgate.net

| Technique | Chiral Selector / Stationary Phase | Key Advantages |

| HPLC | Polysaccharide-based CSPs (e.g., Lux Cellulose-1) | Robust, widely available, simultaneous impurity analysis. mdpi.com |

| HPLC | Chiral Mobile Phase Additive (e.g., SBE-β-CD) | Cost-effective, flexible with standard columns. nih.gov |

| SFC | Polysaccharide-based CSPs | Fast, efficient, suitable for preparative scale. |

| CE | Cyclodextrin derivatives (e.g., Sulfated β-CD) | High efficiency, fast separation times, low sample/reagent consumption. researchgate.netresearchgate.net |

Stereoselective Synthesis of Enantiopure Desfluoro Citalopram Intermediates

Rather than separating a racemic mixture post-synthesis, modern pharmaceutical manufacturing often favors stereoselective (or asymmetric) synthesis. This approach aims to create only the desired enantiomer from the start, which is more efficient and avoids discarding half of the material. nih.gov

The synthesis of enantiomerically pure citalopram (escitalopram) relies on the stereoselective creation of key intermediates. One established method involves the enantioselective ring closure of a prochiral diol intermediate. google.com Another core strategy involves the asymmetric addition of a Grignard reagent to a ketone precursor in the presence of a chiral catalyst or ligand. nih.gov

For example, the synthesis of escitalopram can involve the asymmetric 1,2-addition of a 4-fluorophenyl Grignard reagent to an aldehyde intermediate, guided by a chiral ligand. google.com These established synthetic routes for the citalopram core structure are directly applicable to the synthesis of enantiopure Desfluoro Citalopram. By substituting the 4-fluorophenyl magnesium halide with a phenyl magnesium halide in these asymmetric processes, one can direct the synthesis toward either the (S)- or (R)-enantiomer of a key desfluoro intermediate, which is then converted to the final compound.

Solid-State Forms and Racemic Compound Characteristics

The solid-state properties of a pharmaceutical compound influence its stability, solubility, and processability. For chiral compounds, the solid state of the racemate can differ significantly from that of the pure enantiomers. Racemates can crystallize as either a racemic compound (a true racemate, where both enantiomers are present in an ordered arrangement within the same unit cell) or a conglomerate (a physical mixture of separate crystals of each enantiomer).

These principles and analytical techniques, such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD), are directly applicable to the study of rac-Desfluoro Citalopram Oxalate to determine its solid-state characteristics and distinguish it from its corresponding pure enantiomers. nih.govpharmaexcipients.com

| Property | Racemic Citalopram Oxalate | (S)-Citalopram Oxalate |

| Crystal Type | Racemic Compound (True Racemate) nih.gov | Enantiopure nih.gov |

| Melting Point | Higher than the enantiomer nih.gov | Lower than the racemate nih.gov |

| Crystallographic Feature | Contains an inversion center nih.gov | Lacks an inversion center nih.gov |

Analytical Characterization and Impurity Profiling

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of pharmaceutical impurities. For a molecule like rac Desfluoro Citalopram (B1669093) Oxalate (B1200264), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive analytical toolkit.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C NMR data for rac Desfluoro Citalopram Oxalate is not extensively published in peer-reviewed literature, the expected shifts can be inferred from the known spectra of Citalopram and its other impurities. nih.govnih.gov

The key structural difference between Citalopram and its desfluoro analog is the absence of the fluorine atom on the phenyl ring. This would lead to significant changes in the NMR spectrum, particularly in the aromatic region. The complex splitting pattern observed for the fluorophenyl group in Citalopram's spectrum would be replaced by a simpler pattern corresponding to a monosubstituted benzene (B151609) ring in the desfluoro impurity.

Expected ¹H NMR Spectral Features for rac Desfluoro Citalopram Oxalate:

| Proton Environment | Expected Chemical Shift (ppm) | Notes |

| Aromatic Protons (Phenyl group) | 7.20 - 7.50 | Multiplet, characteristic of a monosubstituted benzene ring. |

| Aromatic Protons (Benzofuran ring) | 7.60 - 7.80 | Signals corresponding to the protons on the benzofuran (B130515) ring system. |

| -CH₂-O- | 5.10 - 5.30 | Singlet or AB quartet for the methylene (B1212753) protons of the dihydroisobenzofuran ring. |

| -CH₂-N(CH₃)₂ | 2.20 - 2.50 | Triplet for the methylene group adjacent to the nitrogen. |

| -N(CH₃)₂ | 2.10 - 2.30 | Singlet for the six protons of the dimethylamino group. |

| Propyl Chain Protons | 1.10 - 2.00 | Multiplets for the remaining methylene groups in the propyl chain. |

This is an illustrative table based on the structure and known data for similar compounds.

Mass Spectrometry (MS and MS/MS) for Structural Confirmation

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight of impurities and elucidating their structure through fragmentation analysis (MS/MS). The molecular formula of rac Desfluoro Citalopram Oxalate is C₂₂H₂₄N₂O₅, with a molecular weight of 396.44 g/mol . scbt.comsynthinkchemicals.com The free base, rac Desfluoro Citalopram, has a molecular formula of C₂₀H₂₂N₂O and a molecular weight of 306.40 g/mol . chemicea.com

In an MS analysis, the free base would be observed. Electrospray ionization (ESI) in positive mode is a common technique for analyzing such compounds. nih.gov The fragmentation pattern in MS/MS studies would be expected to show characteristic losses that help in confirming the structure.

Expected Mass Spectrometry Fragmentation for rac Desfluoro Citalopram:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 307.17 | [M+H]⁺ of the free base |

| 262.14 | Loss of the dimethylaminopropyl side chain |

| 109.09 | Fragment corresponding to the phenyl group and adjacent carbon |

This table is illustrative and based on general fragmentation patterns of related compounds. nih.gov

Studies on the impurity profiling of Citalopram have effectively used LC-MS/MS to identify and characterize unknown impurities, demonstrating the power of this technique. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Expected IR Absorption Bands for rac Desfluoro Citalopram Oxalate:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 |

| C=O (Oxalate) | 1700 - 1750 |

| C-O (Ether) | 1050 - 1150 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

This is an illustrative table based on known IR correlations.

The presence of the nitrile and oxalate functional groups would be key identifiers in the IR spectrum, distinguishing it from other potential impurities.

Chromatographic Methodologies for Purity and Quantification

Chromatographic techniques are the workhorses for separating and quantifying impurities in pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique, while Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is emerging as a powerful alternative.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the standard method for the analysis of Citalopram and its impurities. nih.govresearchgate.net A typical HPLC method for the analysis of rac Desfluoro Citalopram Oxalate would involve a C18 column and a mobile phase consisting of a buffer and an organic modifier.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Column Temperature | 25°C |

This table represents typical starting conditions for method development based on literature for related compounds. tijer.orgnih.gov

Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). tijer.orgnih.gov The development of stability-indicating HPLC methods is also crucial to ensure that the analytical method can separate the impurity from any degradation products that may form under stress conditions such as acid, base, oxidation, and heat. nih.gov

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) Applications

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is a newer technique that offers several advantages over traditional HPLC, including faster analysis times and reduced solvent consumption. UHPSFC is particularly well-suited for the separation of chiral compounds and can also be applied to impurity profiling.

A study on the enantiomeric separation of Citalopram demonstrated the effectiveness of UHPSFC coupled with tandem mass spectrometry (UHPSFC-MS/MS). nih.gov This approach could be adapted for the analysis of rac Desfluoro Citalopram Oxalate.

Exemplary UHPSFC Method Parameters:

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ and a co-solvent (e.g., methanol) with an additive |

| Detection | MS/MS |

This table is based on a published method for a related compound and illustrates the potential for UHPSFC. nih.gov

The use of UHPSFC-MS/MS would not only allow for the separation and quantification of the impurity but also provide structural confirmation, making it a highly efficient and powerful analytical tool.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral compounds like Citalopram and its analogues. nih.govnih.gov Its high efficiency, short analysis times, and minimal consumption of chiral selectors make it an attractive alternative to High-Performance Liquid Chromatography (HPLC). researchgate.net

For the enantiomeric separation of Citalopram and its metabolites, sulfated β-cyclodextrin has been identified as a highly effective and broadly selective chiral selector. nih.govnih.gov Studies have demonstrated that baseline separation of racemic Citalopram and its main metabolites can be achieved in under six minutes. nih.gov The optimization of various parameters is crucial for achieving successful separation. These include the type and concentration of the chiral selector and buffer, the pH of the buffer, and the capillary temperature. nih.gov

In one method, excellent enantiomeric separations for 26 out of 27 Citalopram analogues were achieved using sulfated β-cyclodextrin. nih.gov For Citalopram itself, a rapid separation of its enantiomers was accomplished in less than 1.5 minutes using a short-end injection technique with a citrate (B86180) buffer at pH 5.5 and a low concentration of sulfated β-cyclodextrin. nih.gov The ability of CE to resolve the enantiomers of a wide array of Citalopram analogues underscores its utility in the analysis of related compounds such as rac Desfluoro Citalopram Oxalate. nih.gov

Table 1: Optimized Conditions for Enantioseparation of Citalopram by CE

| Parameter | Condition 1 | Condition 2 (Fast Separation) |

| Chiral Selector | 1% w/v β-CD sulfate (B86663) + 0.05% w/v β-CD | 0.04% w/v β-CD sulfate |

| Buffer | 35 mM phosphate buffer | 25 mM citrate buffer |

| pH | 2.5 | 5.5 |

| Voltage | -20 kV | Not specified |

| Temperature | 25°C | 10°C |

| Separation Time | < 6 min | < 1.5 min |

This table summarizes optimized conditions from a study on the enantioselective separation of citalopram and its metabolites. nih.gov

Isotopic Labeling for Impurity Tracing

Isotopic labeling is a valuable tool for tracing the formation of impurities during both synthesis and degradation. In this technique, one or more atoms in a molecule are replaced with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13). By using analytical techniques like mass spectrometry, the labeled compounds and their products can be tracked throughout a chemical process.

While specific studies on the isotopic labeling of rac Desfluoro Citalopram Oxalate are not prevalent, the principles are directly applicable from research on Citalopram and other pharmaceuticals. For instance, deuterium-labeled Citalopram standards are used in analytical studies to accurately quantify the drug and its metabolites in complex matrices. This approach is crucial for understanding metabolic pathways and can be adapted to investigate impurity formation.

In the context of impurity tracing, a synthesis could be initiated with an isotopically labeled precursor. Any resulting impurities that incorporate the label can be definitively traced back to that precursor, providing clear insights into the reaction mechanisms that lead to their formation. Similarly, by exposing an isotopelabeled final drug product to degradation conditions, the resulting labeled degradation products can be identified, elucidating the degradation pathways. This is particularly useful for distinguishing between process-related impurities and degradants. The use of stable isotope tracing is a well-established method in metabolomics for tracking the metabolic fate of compounds like glucose and glutamine, demonstrating the power of this technique. nih.gov

Impurity Formation Pathways and Mechanisms

Understanding how impurities are formed is critical for controlling them in the final drug substance. Impurities can arise from the manufacturing process itself or from the degradation of the drug over time.

Process-Related Impurities in Citalopram Synthesis

The synthesis of Citalopram is a multi-step process, and at various stages, the formation of impurities can occur. bipublication.comgoogle.comasianpubs.org These impurities can be structurally similar to Citalopram, making their removal challenging. google.com

Common process-related impurities include demethylated and didemethylated versions of Citalopram. calpoly.edu The formation of these impurities can occur at different points in the synthesis. Another significant impurity can be the starting material or intermediates that remain unreacted. For example, in syntheses involving a Grignard reaction, a bis-Grignard product can form as a major impurity. asianpubs.org

During process optimization studies for Escitalopram (B1671245) oxalate, novel impurities have been isolated and characterized, leading to improvements in the yield and purity of the final product. acs.org The challenges in removing some impurities are due to their similar chemical properties to Citalopram, such as their salt formation characteristics. google.com High-vacuum distillation has been explored for purification, but the high boiling points and heat sensitivity of the intermediates pose significant challenges for large-scale commercial production. google.com

Table 2: Common Process-Related Impurities in Citalopram Synthesis

| Impurity Name | Source/Formation |

| Demethyl Citalopram | Incomplete methylation or demethylation during synthesis. calpoly.edugoogle.com |

| Didemethyl Citalopram | Incomplete methylation or demethylation during synthesis. calpoly.edu |

| Bis-Grignard Product | Side reaction during the Grignard reaction step. asianpubs.org |

| Citalopram Related Compound F | A known process-related impurity. synzeal.com |

| Citalopram EP Impurity G | Identified as a process-related impurity. synzeal.com |

Degradation Pathways of Citalopram and Analogues

Citalopram and its analogues can degrade under various stress conditions, such as exposure to light, heat, humidity, and oxidative environments. nih.govscielo.br Forced degradation studies are performed to understand these pathways and to develop stability-indicating analytical methods. scielo.br

Photodegradation studies have shown that Citalopram is relatively stable at neutral and acidic pH but degrades more rapidly at a basic pH of 9. nih.gov The presence of substances like humic acid or nitrates in water can accelerate its degradation when exposed to simulated sunlight. nih.govunimib.itmdpi.com The primary photoproducts identified are N-desmethylcitalopram (a major product from N-demethylation) and Citalopram N-oxide (a minor product from N-oxygenation). nih.gov

Under hydrolytic conditions, Citalopram has been found to degrade, particularly in alkaline solutions, to form Citalopram carboxamide. scielo.br In acidic conditions, the degradation is slower, but can still lead to the formation of impurities. scielo.br Oxidative degradation can also occur, and various advanced oxidation processes have been studied to understand the decomposition of Citalopram. mdpi.com

Table 3: Degradation Products of Citalopram under Various Conditions

| Condition | Degradation Products | Reference |

| Photodegradation | N-desmethylcitalopram, Citalopram N-oxide | nih.gov |

| Alkaline Hydrolysis | Citalopram carboxamide | scielo.br |

| Acid Hydrolysis | 3-hydroxycitalopram N-oxide, Citalopram carboxamide | scielo.br |

| Oxidative Conditions | Hydroxylated derivatives, N-oxidation and N-demethylation products | mdpi.com |

Development and Validation of Reference Standards

The development and validation of reference standards are fundamental to the quality control of pharmaceuticals. These highly purified compounds are used as a benchmark for confirming the identity, purity, and strength of a drug substance and its formulations.

Reference standards for Citalopram and its impurities, including rac Desfluoro Citalopram Oxalate, are crucial for the validation of analytical methods. synthinkchemicals.com These standards are used to demonstrate the specificity, linearity, accuracy, and precision of methods like HPLC and CE. scholarsresearchlibrary.comnih.gov The availability of well-characterized reference standards for known impurities allows for their accurate identification and quantification in the drug product.

The process of creating a reference standard involves the synthesis or isolation of the compound, followed by extensive characterization to confirm its structure and purity. This characterization typically involves techniques such as NMR, mass spectrometry, and chromatography. The purity is often determined by a mass balance approach, accounting for organic impurities, water content, residual solvents, and non-volatile residues.

For chiral compounds like Citalopram, enantiomerically pure reference standards for both the R- and S-isomers are necessary for developing and validating enantioselective analytical methods. These methods are essential for controlling the enantiomeric purity of the final product. Pharmacopoeias like the USP provide official reference standards for Citalopram and several of its related compounds. usp.orgsigmaaldrich.com Additionally, commercial suppliers offer a wide range of Citalopram impurities and related compounds to support pharmaceutical research and quality control. synzeal.compharmaffiliates.comsynzeal.com

Theoretical and Mechanistic Studies Preclinical and in Vitro

Computational Chemistry and Molecular Modeling of Analogues

Computational studies, including docking simulations, Density Functional Theory (DFT), and Structure-Activity Relationship (SAR) modeling, have been instrumental in predicting the behavior of citalopram (B1669093) analogues like rac-Desfluoro Citalopram Oxalate (B1200264).

Docking Simulations and Binding Site Analysis

Molecular docking simulations have been employed to investigate the binding of citalopram and its analogues to the human serotonin (B10506) transporter (hSERT). nih.govresearchgate.net These studies have successfully created homology models of hSERT to predict the binding orientation of these ligands. nih.gov For (S)-citalopram, the active enantiomer, docking studies have identified a specific binding pocket within the transporter. nih.gov The removal of the fluorine atom, as in desfluoro citalopram, is predicted to alter the binding affinity and interaction with key residues within this pocket.

The binding site for citalopram analogues is understood to be within the central substrate-binding site (S1) of SERT. nih.govku.dkresearchgate.net However, an allosteric binding site (S2) has also been identified, which can modulate the affinity of the primary ligand. nih.govku.dkresearchgate.net Docking studies help to elucidate how analogues like desfluoro citalopram might interact differently with these two sites compared to the parent compound. researchgate.net The binding affinity of citalopram itself has been calculated to be approximately -8.9 to -9.0 kcal/mol. researchgate.netresearchgate.netlongdom.org

Key amino acid residues in SERT that are crucial for the binding of citalopram and its analogues have been identified through a combination of mutational analysis and computational modeling. nih.gov These residues form a pocket that accommodates the ligand, and any change in the ligand's structure, such as the absence of the fluorine atom, can affect the binding energy and conformation.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations have been utilized to study the electronic structure and reactivity of citalopram. For instance, DFT has been applied to investigate the photodegradation process of citalopram in water, predicting reaction pathways and the stability of intermediates. nih.gov Such computational methods can also be applied to understand the synthesis and reaction mechanisms of its analogues, including desfluoro citalopram. DFT can help in minimizing molecular structures, calculating charge distributions, and predicting transition state structures, offering a reliable way to explore potential chemical reactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling for Desfluoro Analogues

Structure-activity relationship (SAR) studies on citalopram analogues have provided valuable data on the importance of various functional groups for SERT binding affinity and selectivity. nih.govnih.gov A key finding from these studies is the impact of the fluorine atom on the phenyl ring. The removal of this fluorine atom, as in desfluoro citalopram, has been shown to affect the binding affinity for SERT. nih.gov

One systematic SAR study of citalopram and talopram (B1681224) analogues revealed that the fluorine atom contributes to the allosteric potency of these compounds. nih.gov Specifically, the presence of the fluorine atom resulted in an average 2.8-fold increase in allosteric potency compared to analogues without it. nih.gov However, the effect on the primary binding site (S1) affinity was less pronounced, with the fluorine atom causing a less than threefold change for most compounds. nih.gov In one comparison, the fluorinated analogue showed a 16-fold increase in S1 affinity compared to its desfluoro counterpart. nih.gov These findings highlight the nuanced role of the fluorine atom in the interaction with SERT.

In vitro Pharmacological and Biochemical Interactions

In vitro studies are crucial for validating the predictions from computational models and for characterizing the pharmacological profile of new compounds.

Receptor Binding Affinities (e.g., Serotonin Transporter, SERT)

The primary pharmacological target of citalopram and its analogues is the serotonin transporter (SERT). nih.gov In vitro binding assays are used to determine the affinity of these compounds for SERT, as well as for other monoamine transporters like the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) to assess selectivity. nih.gov

For citalopram, the S-enantiomer (escitalopram) exhibits a significantly higher binding affinity for SERT than the R-enantiomer. nih.govau.dk SAR studies have shown that many analogues of citalopram, including those with modifications at the 5-position of the dihydroisobenzofuran ring, retain high affinity for SERT. nih.gov The removal of the fluorine atom in desfluoro citalopram is expected to result in a compound with a potentially altered, likely reduced, affinity for SERT compared to citalopram, based on SAR data. nih.gov

| Compound | SERT Binding Affinity (Ki, nM) |

| (±)-Citalopram | 1.94 nih.gov |

| 5-Bromo-citalopram | 1.04 nih.gov |

| 5-Iodo-citalopram | 1.42 nih.gov |

This table presents the binding affinities of citalopram and some of its analogues to the serotonin transporter (SERT). A lower Ki value indicates a higher binding affinity.

Enzyme Inhibition Profiles (e.g., Cytochrome P450 Enzymes)

The metabolism of citalopram is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov The main enzymes involved are CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. nih.govnih.govnih.govnih.gov These enzymes are responsible for the N-demethylation of citalopram to its principal metabolites, desmethylcitalopram (B1219260) and didemethylcitalopram. nih.govnih.gov

Citalopram and its metabolites are known to be weak inhibitors of some CYP enzymes. nih.govnih.gov In vitro studies have shown that citalopram and desmethylcitalopram cause negligible inhibition of CYP2C9, CYP2E1, and CYP3A, and only weak inhibition of CYP1A2, CYP2C19, and CYP2D6. nih.gov It is plausible that rac-Desfluoro Citalopram Oxalate would exhibit a similar profile of weak inhibition towards these enzymes. The metabolism of desfluoro citalopram itself would likely also be carried out by the same set of CYP enzymes, although potential differences in the rate of metabolism could exist due to the absence of the fluorine atom.

| Enzyme | Role in Citalopram Metabolism | Inhibition by Citalopram/Metabolites |

| CYP2C19 | Primary | Weak nih.govnih.gov |

| CYP3A4 | Primary | Negligible nih.govnih.gov |

| CYP2D6 | Secondary | Weak nih.govnih.gov |

| CYP1A2 | - | Weak nih.gov |

| CYP2C9 | - | Negligible nih.gov |

| CYP2E1 | - | Negligible nih.gov |

This table summarizes the involvement of major Cytochrome P450 enzymes in the metabolism of citalopram and the inhibitory effect of citalopram and its metabolites on these enzymes.

Substrate Interaction with Biological Systems (e.g., Transporters)

The primary mechanism of action for many psychoactive compounds involves their interaction with neurotransmitter transporters. In the case of rac-desfluoro-citalopram, a key impurity of the selective serotonin reuptake inhibitor (SSRI) citalopram, its interaction with the human serotonin transporter (hSERT) has been a subject of scientific investigation. scbt.com

Studies have demonstrated that the removal of the fluorine atom from the phenyl ring of citalopram to form desfluoro-citalopram results in a notable change in its binding affinity and potency at the hSERT. nih.gov In wild-type hSERT, desfluoro-citalopram exhibits a five-fold reduction in potency compared to citalopram itself. nih.gov This suggests that the fluorine atom plays a significant role in the molecule's interaction with the transporter's binding pocket.

Further research utilizing mutational analysis has pinpointed specific amino acid residues within the hSERT that are crucial for the binding of desfluoro-citalopram. Notably, mutations at positions Ala-173 and Asn-177 in the transporter have been shown to significantly improve the relative potency of desfluoro-citalopram, to the extent that it becomes equipotent with citalopram at these mutated transporters. nih.gov This indicates that Alanine-173 and Asparagine-177 are key determinants in the differential binding of citalopram and its desfluoro analog. nih.gov Additionally, the residue Ile-172 is suggested to be in close proximity to the fluorophenyl group of citalopram, and its mutation also impacts the binding of related derivatives. nih.gov

These findings underscore the intricate nature of substrate-transporter interactions, where subtle changes in the chemical structure of a ligand can have profound effects on its biological activity. The table below summarizes the key interactions between desfluoro-citalopram and the human serotonin transporter.

| Transporter | Ligand | Key Interacting Residues | Observed Effect |

| Wild-type hSERT | rac-Desfluoro-citalopram | Not specified | 5-fold loss of potency compared to citalopram. nih.gov |

| A173S mutant hSERT | rac-Desfluoro-citalopram | Alanine-173 | Equipotent with citalopram. nih.gov |

| N177E mutant hSERT | rac-Desfluoro-citalopram | Asparagine-177 | Equipotent with citalopram. nih.gov |

| I172V mutant hSERT | rac-Desfluoro-citalopram | Isoleucine-172 | Tolerated mutation similarly to citalopram. nih.gov |

Preclinical Metabolic Pathways and Metabolite Identification (in vitro/animal models)

While direct and extensive studies on the metabolic pathways of rac-desfluoro-citalopram oxalate are not widely published, inferences can be drawn from the well-documented metabolism of its parent compound, citalopram. The metabolic fate of citalopram has been thoroughly investigated in various in vitro and animal models, providing a likely roadmap for the biotransformation of its desfluoro analog.

The primary metabolic routes for citalopram involve N-demethylation. nih.gov This process leads to the formation of its principal metabolites: desmethylcitalopram (DCT) and, subsequently, didesmethylcitalopram (DDCT). nih.govnih.gov Another identified, though less central, metabolite is the citalopram propionic acid derivative, which is considered pharmacologically inactive. researchgate.net

The biotransformation of citalopram to desmethylcitalopram is primarily mediated by cytochrome P450 enzymes in the liver. nih.gov In vitro studies using human liver microsomes have identified CYP3A4 and CYP2C19 as the major contributors to this N-demethylation, with a smaller role played by CYP2D6. nih.gov

Given the structural similarity between citalopram and rac-desfluoro-citalopram, it is highly probable that the latter undergoes a similar metabolic cascade. The absence of the fluorine atom is unlikely to fundamentally alter the primary sites of metabolic attack, namely the N-dimethylamino group. Therefore, one can anticipate that rac-desfluoro-citalopram is also metabolized to desfluoro-desmethylcitalopram and desfluoro-didesmethylcitalopram through the action of the same cytochrome P450 isoenzymes.

The table below outlines the key enzymes and resulting metabolites in the preclinical metabolism of the parent compound, citalopram, which serves as a predictive model for rac-desfluoro-citalopram.

| Parent Compound | Primary Metabolite | Secondary Metabolite | Key Metabolizing Enzymes |

| Citalopram | Desmethylcitalopram (DCT) | Didesmethylcitalopram (DDCT) | CYP3A4, CYP2C19, CYP2D6 nih.gov |

| rac-Desfluoro-citalopram | Predicted: Desfluoro-desmethylcitalopram | Predicted: Desfluoro-didesmethylcitalopram | Predicted: CYP3A4, CYP2C19, CYP2D6 |

Research on Derivatives and Analogues of Rac Desfluoro Citalopram Oxalate

Synthesis of Novel Structurally Related Compounds

The synthesis of novel compounds structurally related to rac Desfluoro Citalopram (B1669093) Oxalate (B1200264) is a key area of research aimed at exploring the chemical space around the citalopram pharmacophore. nih.gov By systematically modifying the core structure, scientists can probe the influence of different functional groups on the compound's properties.

One notable approach has been the synthesis of various analogs with substitutions on the isobenzofuran (B1246724) and pendant phenyl rings. nih.gov For instance, the introduction of different halogen atoms, such as bromine and iodine, at the 5-position of the dihydroisobenzofuran ring has been successfully achieved. nih.gov These synthetic efforts have yielded a series of new chemical entities, each with unique electronic and steric properties, allowing for a detailed examination of their biological activities.

The general synthetic strategies often involve multi-step sequences starting from commercially available precursors. These routes are designed to be flexible, enabling the introduction of diverse substituents at specific positions of the citalopram scaffold. The resulting libraries of compounds are then subjected to further investigation to determine their biological profiles.

Investigation of Structure-Activity Relationships within the Desfluoro Series

A primary goal of synthesizing new derivatives is to investigate their structure-activity relationships (SAR), particularly concerning their interaction with monoamine transporters. nih.gov The desfluoro series, which lacks the fluorine atom present in citalopram, serves as a crucial baseline for understanding the role of this specific substituent.

Studies have shown that many modifications at the 4- and 5-positions of the dihydroisobenzofuran ring are well-tolerated, leading to compounds that retain high binding affinity for the serotonin (B10506) transporter (SERT). nih.gov For example, the 5-bromo and 5-iodo analogs have demonstrated potent SERT binding, comparable to that of citalopram itself. nih.gov

Interestingly, the enantioselectivity observed with citalopram, where the S-enantiomer is significantly more potent than the R-enantiomer, is also a key aspect of SAR studies in the desfluoro series. nih.govresearchgate.net The synthesis and evaluation of individual enantiomers of these new analogs help to elucidate the subtle structural differences that dictate this stereospecific recognition at the transporter. nih.gov These findings are critical for designing more selective and potent molecules.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enantiopure Desfluoro Citalopram (B1669093) and Its Analogs

The synthesis of chiral drugs has moved progressively towards asymmetric synthesis to produce single enantiomers, as different enantiomeric forms can have distinct biological activities. nih.govmdpi.com In the context of Citalopram, the S-enantiomer (Escitalopram) is responsible for the therapeutic effect, while the R-enantiomer may even counteract its benefits. researchgate.netresearchgate.net This underscores the importance of developing synthetic routes to enantiomerically pure compounds like Desfluoro Citalopram.

Future research should focus on developing novel asymmetric synthetic strategies. Current methods for similar structures often involve chiral resolution or the use of chiral auxiliaries. mdpi.com However, more efficient and atom-economic approaches are desirable. Promising avenues include:

Asymmetric Catalysis : The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the direct synthesis of the desired enantiomer from achiral starting materials. mdpi.comnih.gov This approach avoids the need for resolving racemic mixtures, which is often inefficient.

Enzyme-Catalyzed Reactions : Biocatalysis, using enzymes like lipases, can offer high enantioselectivity under mild reaction conditions, representing a green chemistry approach to synthesizing chiral intermediates. researchgate.net

Substrate-Controlled Synthesis : Leveraging the inherent chirality of starting materials from the "chiral pool" can be an effective strategy for constructing complex chiral molecules. mdpi.com

The development of such methodologies would not only provide efficient access to enantiopure (S)- and (R)-Desfluoro Citalopram but could also be adapted for a wider range of Citalopram analogs, facilitating broader structure-activity relationship (SAR) studies.

| Methodology | Principle | Potential Advantages for Desfluoro Citalopram Synthesis |

|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. | High efficiency, potential for scalability, reduces waste from resolution steps. |

| Biocatalysis (Enzymatic Resolution) | Enzymes selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild and environmentally friendly conditions. researchgate.net |

| Chiral Pool Synthesis | Uses readily available enantiopure natural products as starting materials. | Predictable stereochemistry, established starting points for complex molecules. mdpi.com |

Advanced Analytical Techniques for Trace Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). biomedres.us Given that rac Desfluoro Citalopram Oxalate (B1200264) is an impurity of Citalopram, advancing the analytical techniques to detect and quantify it at trace levels is a key research area.

Future investigations should employ and refine advanced hyphenated analytical techniques:

High-Performance Liquid Chromatography (HPLC) : As a foundational technique, further development of HPLC methods can improve the separation of Desfluoro Citalopram from Citalopram and other related impurities. biomedres.usresearchgate.net Research could focus on novel stationary phases and mobile phase compositions to enhance resolution and reduce analysis time.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is exceptionally powerful for identifying and characterizing impurities. miami.eduijprajournal.com Future work could involve using high-resolution mass spectrometry (HRMS) to provide unambiguous identification of trace-level impurities without the need for reference standards. Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS that allows for the analysis of a wide range of molecules. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities, GC-MS remains a vital tool. biomedres.us

Quality by Design (QbD) : Applying QbD principles to analytical method development can create more robust and reliable methods for impurity profiling. pharmafocusasia.com This systematic approach helps in understanding the factors that influence method performance.

These advanced methods are essential for ensuring the quality of Citalopram and for providing highly characterized Desfluoro Citalopram for use in further research. biomedres.uspharmafocusasia.com

| Technique | Application in Desfluoro Citalopram Analysis | Future Research Focus |

|---|---|---|

| HPLC | Separation and quantification of the impurity from the main API. researchgate.net | Development of faster methods with improved resolution using new column technologies. |

| LC-MS/HRMS | Structural characterization and definitive identification of trace impurities. ijprajournal.com | Creating comprehensive impurity libraries and fragmentation pathways for rapid identification. |

| GC-MS | Analysis of potential volatile or semi-volatile impurities from the synthesis process. biomedres.us | Method development for a broader range of potential volatile byproducts. |

Deeper Computational and Mechanistic Insights into Molecular Interactions

Computational modeling and simulation are indispensable tools for understanding drug-receptor interactions at a molecular level. acs.orgnih.gov For Citalopram and its analogs, the primary target is the serotonin (B10506) transporter (SERT). nih.gov Research has shown that SERT has a primary (S1) binding site and an allosteric (S2) site, which can modulate the binding at the primary site. researchgate.netdrugbank.comnih.gov

Desfluoro Citalopram offers a unique opportunity to probe these interactions. The fluorine atom on Citalopram's phenyl ring plays a role in its binding affinity. nih.gov Removing this atom, as in Desfluoro Citalopram, alters the electronic properties and can provide deep insights into the binding pocket. Future computational research should explore:

Molecular Docking and Dynamics : Simulating the binding of (S)- and (R)-Desfluoro Citalopram to homology models of SERT can help elucidate the specific molecular interactions and conformational changes induced upon binding. nih.govnih.gov This can clarify the precise role of the fluorine atom in the high-affinity binding of Citalopram.

Binding Affinity Prediction : Advanced computational methods can predict the binding affinities of Desfluoro Citalopram and other analogs to both the S1 and S2 sites of SERT. This can guide the design of new molecules with desired selectivity profiles. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) : These methods can provide a more accurate description of the electronic interactions, such as hydrogen bonds and pi-stacking, within the SERT binding pocket.

These computational studies, when combined with site-directed mutagenesis and experimental binding assays, can provide a detailed map of the molecular determinants for ligand recognition at SERT. nih.govnih.gov

Exploration of Diverse Biological Applications as Research Tools (excluding clinical outcomes)

Beyond its status as an impurity, rac Desfluoro Citalopram Oxalate and its enantiomers can be valuable as research tools to investigate the serotonin system. By comparing the effects of Citalopram and Desfluoro Citalopram, researchers can dissect the specific contribution of the fluorine substitution to the compound's pharmacological profile.

Unexplored avenues for its use as a research tool include:

Probing SERT Structure and Function : As a structural analog of Citalopram, Desfluoro Citalopram can be used in competitive binding assays to characterize the binding of other ligands to SERT. nih.gov Its lower potency compared to Citalopram makes it a useful tool for studying the transporter's binding kinetics. nih.gov

Development of Radioligands : Radiolabeled versions of enantiopure Desfluoro Citalopram could be synthesized for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to visualize and quantify SERT density in the brain in preclinical research models.

In Vitro and In Vivo Pharmacological Studies : In non-human research models, such as cell cultures or animal models (e.g., zebrafish or rodents), Desfluoro Citalopram can be used to study the neuroadaptive responses to SERT inhibition. dntb.gov.uanih.gov Comparing its effects to Citalopram could reveal subtle differences in the downstream signaling pathways affected by these two compounds.

Tool for Allosteric Site Investigation : Given the existence of an allosteric site on SERT, Desfluoro Citalopram could be used to investigate the structure-activity relationships that govern binding to this modulatory site, potentially leading to the development of selective allosteric modulators. drugbank.comnih.govresearchgate.net

By exploring these applications, the scientific community can leverage rac Desfluoro Citalopram Oxalate not just as a reference standard for an impurity, but as an active probe for fundamental neuroscience research.

Q & A

Q. How do researchers integrate theoretical frameworks into mechanistic studies of rac Desfluoro Citalopram Oxalate’s antidepressant activity?

- Methodological Answer : Link in vitro SERT inhibition data to behavioral assays (e.g., forced swim test in rodents) using a systems pharmacology approach. Apply the monoamine hypothesis to contextualize serotonin reuptake inhibition. Use multivariate regression to correlate pharmacokinetic parameters (AUC, ) with efficacy endpoints. Validate through knockout rodent models lacking SERT expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.